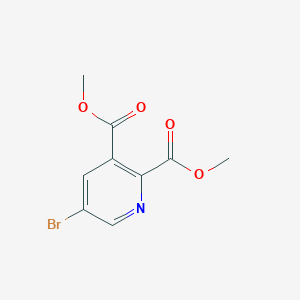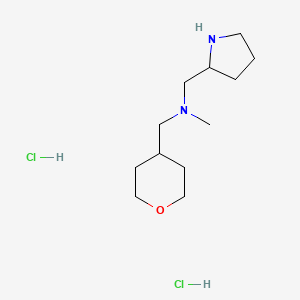![molecular formula C7H4ClFN2 B1424218 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-44-7](/img/structure/B1424218.png)
7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Descripción general
Descripción
“7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C7H4ClFN2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . These compounds have shown potent activities against FGFR1, 2, and 3 . The synthesis involves a series of chemical reactions, including the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine” includes a pyrrolopyridine scaffold . This scaffold is a key component of the compound’s molecular structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives are complex and involve multiple steps . These reactions result in a series of derivatives with potent activities against FGFR1, 2, and 3 .
Aplicaciones Científicas De Investigación
Cancer Therapy
The compound has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
2. Inhibition of Cell Migration and Invasion In addition to inhibiting cell proliferation, these derivatives also significantly inhibited the migration and invasion of 4T1 cells . This could be particularly useful in preventing the spread of cancer cells, a process known as metastasis.
Development of FGFR Inhibitors
The compound could be used in the development of FGFR inhibitors, which are currently under clinical investigation for the treatment of various cancers . For example, compounds like AZD4547, Erdafitinib, CH5183184, BGJ-398, LY2874455, and Pemigatinib are being studied .
Synthesis of Biologically Active Compounds
The compound can be used in the synthesis of biologically active compounds . More than 300,000 1H-pyrrolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
5. Treatment of Hyperglycemia and Related Disorders The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial . These include type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Drug Development
Given its biological activity, the compound could be used in the development of new drugs. Its close similarity with the purine bases adenine and guanine makes it particularly interesting for medicinal chemists .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.
Mode of Action
Based on the reported activity of similar compounds , it may interact with its targets to modulate their function, leading to changes in cellular processes such as glucose metabolism.
Biochemical Pathways
Given the reported glucose-lowering effects of related compounds , it may influence pathways related to glucose metabolism and insulin signaling.
Result of Action
Based on the reported effects of similar compounds , it may lead to a reduction in blood glucose levels, potentially beneficial in conditions such as diabetes and metabolic syndrome.
Propiedades
IUPAC Name |
7-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4(9)3-11-5-1-2-10-7(5)6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUGSDKTYMTHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C(=CN=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261753 | |
| Record name | 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1190312-44-7 | |
| Record name | 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




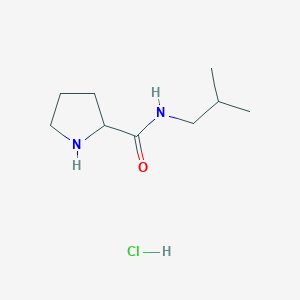
![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)
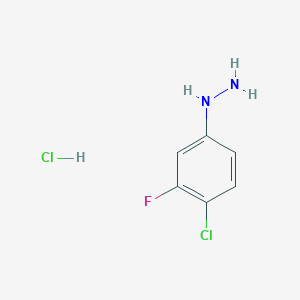

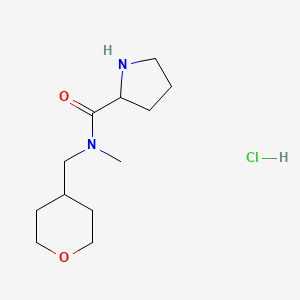
![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424148.png)



